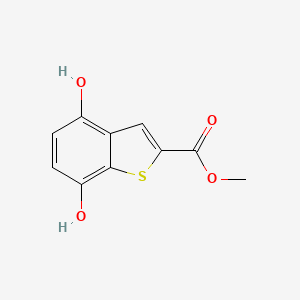
Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This process generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophene derivatives.
科学研究应用
Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
相似化合物的比较
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Benzothiophene: A bicyclic compound consisting of a benzene ring fused to a thiophene ring.
Methyl 4-hydroxy-1-benzothiophene-6-carboxylate: Another derivative of benzothiophene with similar properties.
Uniqueness
Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 4 and 7 enhances its ability to form hydrogen bonds, making it a potent inhibitor in biological systems.
属性
CAS 编号 |
80427-78-7 |
|---|---|
分子式 |
C10H8O4S |
分子量 |
224.23 g/mol |
IUPAC 名称 |
methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H8O4S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4,11-12H,1H3 |
InChI 键 |
BJECTHVKJMRPDZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=CC(=C2S1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone](/img/structure/B14418784.png)
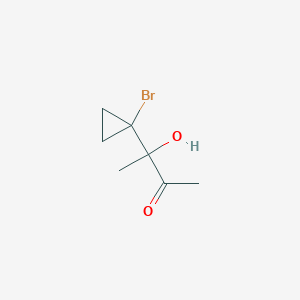
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
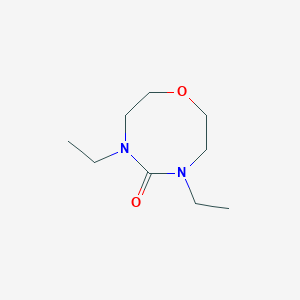
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
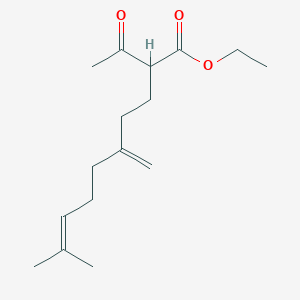
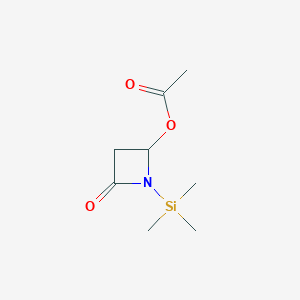

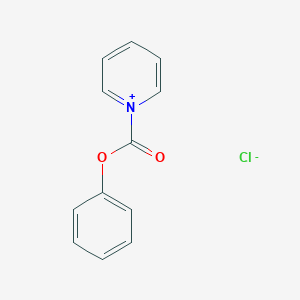
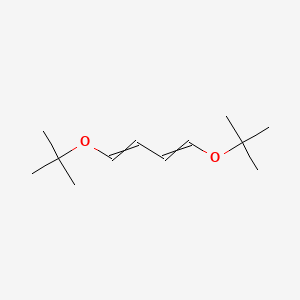
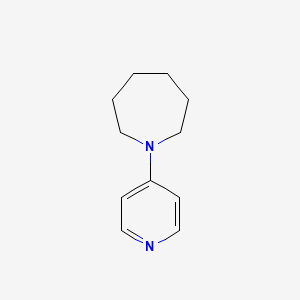
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
